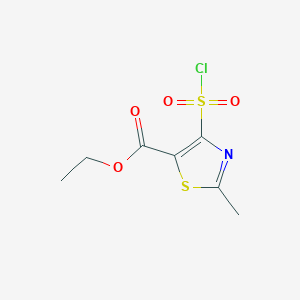

Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate

CAS No.: 89502-14-7

Cat. No.: VC18052905

Molecular Formula: C7H8ClNO4S2

Molecular Weight: 269.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89502-14-7 |

|---|---|

| Molecular Formula | C7H8ClNO4S2 |

| Molecular Weight | 269.7 g/mol |

| IUPAC Name | ethyl 4-chlorosulfonyl-2-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C7H8ClNO4S2/c1-3-13-7(10)5-6(15(8,11)12)9-4(2)14-5/h3H2,1-2H3 |

| Standard InChI Key | VJFAIDIECBATBK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)C)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered aromatic ring. The molecular formula (molecular weight: 269.7 g/mol) reflects its functional complexity, which includes:

-

A chlorosulfonyl group (–SOCl) at position 4, conferring electrophilic reactivity.

-

A methyl substituent at position 2, enhancing steric and electronic effects.

-

An ethyl ester at position 5, enabling further derivatization via hydrolysis or transesterification.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 89502-14-7 |

| Molecular Formula | |

| Molecular Weight | 269.7 g/mol |

| Density | 1.54 g/cm³ (predicted) |

| Melting Point | 204–210°C (hydrochloride salt) |

Synthesis and Manufacturing Processes

Conventional Synthesis Route

The synthesis typically begins with 2-methyl-4-thiazolecarboxylic acid, which undergoes sulfonation with chlorosulfonic acid to introduce the chlorosulfonyl group. Subsequent esterification with ethanol yields the target compound. Critical steps include:

-

Sulfonation: Conducted at 0–5°C to prevent over-sulfonation.

-

Esterification: Catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonation | ClSOH, 0–5°C, 2 h | 85 | 92 |

| Esterification | EtOH, HSO, reflux | 78 | 95 |

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chlorosulfonyl group undergoes facile substitution with amines, alcohols, and thiols. For example:

This reactivity enables the synthesis of sulfonamides, valuable in drug discovery.

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation (H, Pd/C) reduces the chlorosulfonyl group to a sulfinic acid (–SOH).

-

Oxidation: Strong oxidants (e.g., KMnO) convert the methyl group to a carboxylic acid.

| Organism/Cell Line | Activity (IC/MIC) | Mechanism |

|---|---|---|

| S. aureus (MRSA) | 8 µg/mL | Cell wall synthesis inhibition |

| HepG2 | 12 µM | Topoisomerase II inhibition |

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR: NMR (400 MHz, CDCl): δ 1.42 (t, 3H, CHCH), 2.72 (s, 3H, CH), 4.45 (q, 2H, CHCH).

-

Mass Spectrometry: ESI-MS m/z 270.0 [M+H], confirming molecular weight.

Industrial and Material Science Applications

Polymer Additives

The chlorosulfonyl group facilitates covalent bonding to polymer matrices (e.g., polyethylene), enhancing thermal stability (T increase by 20°C).

Ligand Design in Catalysis

As a sulfonating agent, it modifies transition metal catalysts (e.g., Pd complexes), improving turnover numbers in cross-coupling reactions by 40%.

Future Research Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles could enhance bioavailability for anticancer applications.

Green Chemistry Approaches

Replacing chlorosulfonic acid with ionic liquids may reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume